N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrazole ring and a dimethoxyphenyl group
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-15-8-3-12(9-16(15)25-2)10-18-17(23)13-4-6-14(7-5-13)22-11-19-20-21-22/h3-9,11H,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALXAXMUBCHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions to form the dimethoxyphenyl intermediate.
Tetrazole Formation: The tetrazole ring is synthesized through a cycloaddition reaction involving an azide and a nitrile.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the tetrazole ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the tetrazole and benzamide components.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its combination of a dimethoxyphenyl group, a tetrazole ring, and a benzamide core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
